N-[4-chloro-3-(difluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide
Description
N-[4-chloro-3-(difluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a difluoromethoxy group, and an oxazepane ring
Properties
IUPAC Name |
N-[4-chloro-3-(difluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2N2O3/c1-9-7-19(4-5-21-8-9)14(20)18-10-2-3-11(15)12(6-10)22-13(16)17/h2-3,6,9,13H,4-5,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWDMGOGNCAOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCOC1)C(=O)NC2=CC(=C(C=C2)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(difluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring and the introduction of the difluoromethoxy group. The oxazepane ring is then formed through cyclization reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and cyclization catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(difluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[4-chloro-3-(difluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(difluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepane derivatives and chloro-substituted phenyl compounds. Examples include:
- N-[4-chloro-3-(trifluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide
- N-[4-chloro-3-(methoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide .
Uniqueness
N-[4-chloro-3-(difluoromethoxy)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
